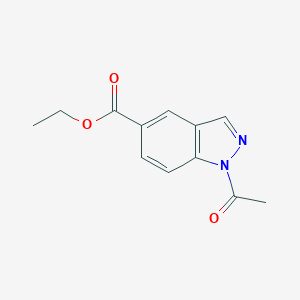

Ethyl 1-acetyl-1H-indazole-5-carboxylate

Descripción general

Descripción

Ethyl 1-acetyl-1H-indazole-5-carboxylate: is a chemical compound belonging to the indazole family Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 1-acetyl-1H-indazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with β-keto esters, followed by cyclization and acetylation steps. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as acids or bases to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing automated systems for precise control of reaction parameters. The use of robust catalysts and efficient purification techniques, such as crystallization or chromatography, ensures the scalability of the production process .

Análisis De Reacciones Químicas

Types of Reactions: Ethyl 1-acetyl-1H-indazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

Reduction: Reduction reactions can yield amine or alcohol derivatives.

Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the indazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkylating agents, or acylating agents are employed under conditions such as reflux or microwave irradiation.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated indazole derivatives, while substitution reactions can produce a variety of functionalized indazole compounds .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Ethyl 1-acetyl-1H-indazole-5-carboxylate has been investigated for its potential as a pharmacological agent. Its structure allows for interactions with biological targets, making it a candidate for drug development.

Anticancer Activity

Research has indicated that derivatives of indazole compounds exhibit anticancer properties. This compound has shown promise in inhibiting cancer cell proliferation. Studies have demonstrated that modifications in the indazole structure can enhance cytotoxicity against various cancer cell lines, suggesting that this compound could be further explored for its anticancer potential .

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity. Preliminary studies suggest that it may possess inhibitory effects against specific bacterial strains, indicating its potential as a lead compound in the development of new antimicrobial agents .

Synthetic Methodologies

This compound serves as an important intermediate in synthetic organic chemistry. Its synthesis involves various reaction conditions and reagents, which are crucial for producing derivatives with enhanced biological activity.

Synthesis Techniques

The synthesis of this compound typically involves the reaction of ethyl 4-amino-3-methylbenzoate with acetic anhydride under reflux conditions, followed by purification through silica gel column chromatography . This method highlights the compound's versatility as a building block for more complex molecules.

| Synthesis Step | Reagents | Yield |

|---|---|---|

| Reaction with acetic anhydride | Ethyl 4-amino-3-methylbenzoate, Potassium acetate | 31% |

Potential Therapeutic Uses

Given its structural characteristics, this compound is being explored for various therapeutic applications.

Cystic Fibrosis Treatment

Recent studies have highlighted the potential of indazole derivatives in modulating the cystic fibrosis transmembrane conductance regulator (CFTR) channel activity. This compound may act as a CFTR potentiator, which could be beneficial in treating cystic fibrosis by enhancing chloride ion transport .

Neurological Disorders

There is emerging interest in the neuroprotective effects of indazole derivatives. This compound may offer protective benefits against neurodegeneration, warranting further investigation into its mechanisms of action and efficacy in neurological models .

Mecanismo De Acción

The mechanism of action of ethyl 1-acetyl-1H-indazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, indazole derivatives are known to inhibit certain enzymes by forming hydrogen bonds and hydrophobic interactions with the active site . This interaction can lead to the inhibition of enzyme activity, affecting various biochemical pathways.

Comparación Con Compuestos Similares

- 1H-Indazole-3-carboxylate

- 1H-Indazole-5-carboxamide

- 1H-Indazole-6-carboxylate

Comparison: Ethyl 1-acetyl-1H-indazole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other indazole derivatives, it may exhibit different reactivity and selectivity in chemical reactions and biological assays .

Actividad Biológica

Ethyl 1-acetyl-1H-indazole-5-carboxylate (CAS: 192944-50-6) is a compound belonging to the indazole family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Overview of Indazole Derivatives

Indazoles are heterocyclic compounds characterized by a fused benzene and pyrazole ring. They have been extensively studied for their pharmacological properties, including anti-inflammatory, antimicrobial, anticancer, and antiviral activities. This compound serves as a versatile building block in organic synthesis, facilitating the development of various indazole derivatives with enhanced biological profiles.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity through:

- Hydrogen Bonding: The formation of hydrogen bonds with active sites of enzymes.

- Hydrophobic Interactions: Non-polar interactions that stabilize binding to target proteins.

These interactions can lead to the inhibition of key enzymes involved in various biochemical pathways, making this compound a candidate for drug development .

Anticancer Activity

Research indicates that indazole derivatives exhibit significant anticancer properties. This compound has shown potential in inhibiting cancer cell proliferation through various mechanisms:

- Cell Cycle Arrest: Inducing cell cycle arrest in cancer cells.

- Apoptosis Induction: Triggering programmed cell death pathways.

A study demonstrated that certain indazole derivatives inhibited the growth of various cancer cell lines, suggesting that this compound may share similar properties .

Antimicrobial Activity

Indazole derivatives have also been evaluated for their antimicrobial properties. This compound has shown efficacy against several microbial strains:

| Microbial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 12 | 64 µg/mL |

| Candida albicans | 18 | 16 µg/mL |

These findings suggest that this compound could be developed into a therapeutic agent for treating infections caused by resistant microbial strains .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound and related compounds:

- Anticandidal Evaluation : A study investigated the in vitro growth inhibition of various indazole derivatives against Candida species. Compounds similar to this compound demonstrated significant antifungal activity, particularly against C. albicans and C. glabrata strains .

- Anticancer Studies : In vitro assays indicated that this compound could inhibit the proliferation of breast cancer cells by inducing apoptosis and disrupting cell cycle progression .

- Enzyme Inhibition : The compound has been shown to inhibit key metabolic enzymes involved in lipid metabolism, which could be beneficial in managing conditions like type 2 diabetes and obesity .

Propiedades

IUPAC Name |

ethyl 1-acetylindazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-3-17-12(16)9-4-5-11-10(6-9)7-13-14(11)8(2)15/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNTZIZGVUOGPPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)N(N=C2)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80364051 | |

| Record name | Ethyl 1-acetyl-1H-indazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80364051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192944-50-6 | |

| Record name | Ethyl 1-acetyl-1H-indazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80364051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.